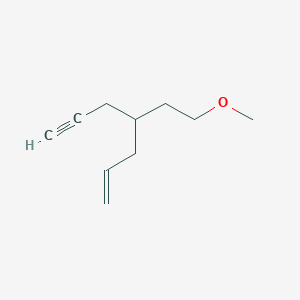
4-(2-Methoxyethyl)hept-1-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)hept-1-en-6-yne is an organic compound with the molecular formula C10H16O It contains a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene), making it an unsaturated hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)hept-1-en-6-yne can be achieved through various synthetic routes. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne as a result . This reaction is an example of an acetylide anion reaction, which is a typical method for synthesizing alkynes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and reaction conditions can be optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)hept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the alkyne and alkene groups.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated hydrocarbons (alkanes).
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)hept-1-en-6-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)hept-1-en-6-yne involves its interaction with molecular targets and pathways. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Hept-6-en-2-one, 5-methyl
- 5-Hepten-2-one, 6-methyl
- 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
Uniqueness
4-(2-Methoxyethyl)hept-1-en-6-yne is unique due to its specific combination of alkyne and alkene groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its methoxyethyl group also adds to its uniqueness, influencing its chemical properties and interactions.
Properties
CAS No. |
61753-73-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-(2-methoxyethyl)hept-1-en-6-yne |
InChI |
InChI=1S/C10H16O/c1-4-6-10(7-5-2)8-9-11-3/h1,5,10H,2,6-9H2,3H3 |
InChI Key |
JVDAAUAUXLWVJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















